molecular formula C10H18O2 B117618 (R,R)-(+)-1,2,9,10-Diepoxydecane CAS No. 144741-95-7

(R,R)-(+)-1,2,9,10-Diepoxydecane

Cat. No. B117618
CAS RN: 144741-95-7
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-(+)-1,2,9,10-Diepoxydecane, also known as DED, is a chemical compound that has been extensively studied for its potential use as a crosslinking agent in polymer chemistry. DED is a chiral compound, meaning that it exists in two enantiomeric forms, (R,R)-(+)-DED and (S,S)-(−)-DED. The (R,R)-(+)-DED enantiomer has been found to be more effective than the (S,S)-(−)-DED enantiomer in crosslinking reactions.

Scientific Research Applications

DNA Cross-Linking

(R,R)-(+)-1,2,9,10-Diepoxydecane, as a part of the 1,2,3,4-diepoxybutane (DEB) family, is notable for its role in DNA cross-linking. DEB is known to form DNA-DNA and DNA-protein cross-links. Studies have revealed that DEB's stereochemistry significantly impacts its ability to form these cross-links, with each stereoisomer exhibiting unique propensities for interstrand and intrastrand cross-linking. These findings are crucial for understanding the structural basis of DEB stereoisomers' distinct biological activities (Park et al., 2005).

Mutagenesis Studies

Further research on DEB stereoisomers, including the R,R variant, has been conducted to understand their mutagenic effects on the supF gene. The studies suggest that the stereochemistry of DEB isomers influences their mutagenic potential, with each isomer inducing different types of mutations. This research is significant in elucidating the relationship between the molecular structure of DEB stereoisomers and their biological effects (Kim et al., 2007).

Structural Characterization

Investigations into the molecular structure of DEB isomers, including the d,l isomer, have been conducted using techniques like electron diffraction. These studies provide insights into the bond lengths and angles of the isomers, which are fundamental for understanding their chemical reactivity and biological effects (Smith & Kohl, 1972).

Cytotoxic Properties

Research into sesquiterpene lactones isolated from certain plants has revealed the presence of compounds structurally similar to DEB isomers. These studies are significant for their exploration of the cytotoxic properties of these compounds, offering potential insights into the therapeutic applications of similar structures (Dusmatova et al., 2019).

Enzyme Immobilization

In the field of biotechnology, derivatives of DEB have been utilized for enzyme immobilization, particularly in the context of beverage technology. The immobilization of enzymes like alpha-L-rhamnopyranosidase using DEB derivatives has been researched for enhancing the aroma of wines and other beverages (Spagna et al., 2001).

properties

IUPAC Name

(2R)-2-[6-[(2R)-oxiran-2-yl]hexyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHWRTNORXTUDE-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCCCCC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583814
Record name (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-(+)-1,2,9,10-Diepoxydecane

CAS RN

144741-95-7
Record name (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-(+)-1,2,9,10-Diepoxydecane
Reactant of Route 2
Reactant of Route 2
(R,R)-(+)-1,2,9,10-Diepoxydecane
Reactant of Route 3
Reactant of Route 3
(R,R)-(+)-1,2,9,10-Diepoxydecane
Reactant of Route 4
(R,R)-(+)-1,2,9,10-Diepoxydecane
Reactant of Route 5
Reactant of Route 5
(R,R)-(+)-1,2,9,10-Diepoxydecane
Reactant of Route 6
(R,R)-(+)-1,2,9,10-Diepoxydecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.